3-Fluoro-3-(3-fluorophenyl)cyclobutane-1-carboxylic acid
Description
3-Fluoro-3-(3-fluorophenyl)cyclobutane-1-carboxylic acid is a fluorinated cyclobutane derivative featuring two fluorine atoms: one on the cyclobutane ring and another at the meta-position of the phenyl substituent.
Properties
IUPAC Name |
3-fluoro-3-(3-fluorophenyl)cyclobutane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10F2O2/c12-9-3-1-2-8(4-9)11(13)5-7(6-11)10(14)15/h1-4,7H,5-6H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEFWWHBANNSXPS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1(C2=CC(=CC=C2)F)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10F2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
BAST-Mediated Difluorination of 3-Oxo Intermediates
A pivotal method for synthesizing this compound involves the fluorination of 3-oxo-3-(3-fluorophenyl)cyclobutane-1-carboxylate esters using bis(2-methoxyethyl)aminosulfur trifluoride (BAST). This approach, adapted from CN108623446A, proceeds via a two-step sequence:
- Fluorination : The ketone group at the 3-position of the cyclobutane ring is treated with BAST in anhydrous toluene at 75–80°C, replacing the carbonyl oxygen with two fluorine atoms. BAST’s dual role as a fluorinating and dehydrating agent ensures high conversion rates while minimizing side reactions.
- Saponification : The resulting 3,3-difluoro ester intermediate undergoes hydrolysis with aqueous sodium hydroxide, followed by acidification with hydrochloric acid to yield the carboxylic acid.
Reaction Conditions and Performance
| Parameter | Details |
|---|---|
| Fluorinating Agent | BAST (2.2 equiv) |
| Solvent | Anhydrous toluene |
| Temperature | 75–80°C |
| Yield (Fluorination) | 68–72% |
| Saponification Agent | 2M NaOH |
This method’s advantages include operational simplicity and compatibility with ester-protected carboxylic acids. However, BAST’s moisture sensitivity and the need for rigorous anhydrous conditions pose challenges for large-scale production.
Copper-Catalyzed Trifunctional Alkyne Coupling
Three-Component Reaction with Fluoromalonate Derivatives
CN111635312B discloses a one-pot synthesis leveraging copper(I) iodide (CuI) to catalyze the coupling of terminal alkynes, diazo compounds, and 2-fluoromalonic acid dialkyl esters. For the target compound, the reaction proceeds as follows:
- Alkyne Activation : 3-Fluorophenylacetylene reacts with a diazo compound (e.g., ethyl diazoacetate) in the presence of CuI, forming a copper-carbene intermediate.
- Fluoroalkyl Insertion : The intermediate undergoes 1,1-bifunctionalization with a 2-fluoromalonate derivative, installing the fluorinated cyclobutane moiety.
- Cyclization : Thermal or base-promoted cyclization yields the cyclobutane ring, with the (E)-configuration predominating due to steric constraints.
Optimized Reaction Parameters
| Component | Molar Ratio | Temperature | Time | Yield |
|---|---|---|---|---|
| 3-Fluorophenylacetylene | 1.2 | 90°C | 2 hr | 55% |
| Ethyl diazoacetate | 1.0 | |||
| Diethyl fluoromalonate | 1.5 |
This method’s modularity allows for diversification of the aryl and fluoroalkyl groups, though achieving high diastereoselectivity remains challenging.
Adaptation of the Favorskii Rearrangement
Ring Contraction of Halogenated Cyclobutanones
EP0050777A2 describes the Favorskii rearrangement for synthesizing cyclopropanecarboxylic acids, which can be extrapolated to cyclobutane systems. For the target compound:
- Cyclobutanone Synthesis : 2-Chloro-2-(3-fluorophenyl)cyclobutanone is prepared via [2+2] cycloaddition of 1,1-dichloro-2-fluoroethylene with a styrene derivative.
- Rearrangement : Treatment with aqueous sodium hydroxide induces ring contraction, forming 3-fluoro-3-(3-fluorophenyl)cyclobutane-1-carboxylic acid after acidification.
Key Considerations
- Base Selection : Aqueous NaOH (1.0 equiv) at 10–25°C minimizes decarboxylation.
- Byproduct Formation : Competing pathways may generate cis/trans isomers, necessitating chromatographic separation.
Comparative Analysis of Synthetic Routes
Performance Metrics Across Methods
| Method | Yield (%) | Purity (%) | Scalability | Fluorine Source |
|---|---|---|---|---|
| BAST Fluorination | 68–72 | >95 | Moderate | BAST |
| CuI Catalysis | 55 | 88 | High | Fluoromalonate |
| Favorskii Adaptation | 40–50 | 82 | Low | Halogenated precursor |
Strategic Recommendations
- Industrial Scaling : The BAST-mediated route offers the best balance of yield and purity but requires stringent moisture control.
- Diversification : Copper-catalyzed coupling is preferable for generating analogs with varied aryl substituents.
- Safety : BAST and thionyl chloride (used in esterification) demand specialized handling due to their corrosive and toxic nature.
Chemical Reactions Analysis
Oxidation Reactions
The carboxylic acid group undergoes oxidation under controlled conditions:
| Reaction Type | Reagents/Conditions | Products | Notes |
|---|---|---|---|
| Ketone formation | KMnO₄ or CrO₃ in acidic media | Cyclobutane ketone derivatives | Selective oxidation preserves fluorophenyl groups |
| Decarboxylative oxidation | Pyrolysis (>200°C) | 3-Fluoro-3-(3-fluorophenyl)cyclobutane | Releases CO₂; yields fluorinated cyclobutane |
Oxidation typically targets the carboxylic acid moiety, leaving the fluorinated aromatic ring intact due to fluorine’s electron-withdrawing effects stabilizing the structure .
Reduction Reactions
Reduction primarily affects the carboxylic acid group:
| Reaction Type | Reagents/Conditions | Products | Notes |
|---|---|---|---|
| Alcohol formation | LiAlH₄ in anhydrous ether | 3-Fluoro-3-(3-fluorophenyl)cyclobutane-1-methanol | Yields primary alcohol; retains stereochemistry |
| Partial reduction | NaBH₄ with catalytic Pd | Aldehyde intermediates | Requires precise stoichiometric control |
The steric hindrance from the cyclobutane ring slows reduction kinetics compared to linear analogs.
Substitution Reactions
Fluorine atoms participate in nucleophilic aromatic substitution (NAS):
| Target Position | Reagents/Conditions | Products | Notes |
|---|---|---|---|
| Fluorine on cyclobutane | NaOH (aqueous, 80°C) | Hydroxy-substituted derivatives | Limited reactivity due to ring strain |
| Fluorine on phenyl ring | NH₃/MeOH, Cu catalyst | Amino-substituted analogs | Requires harsh conditions (>100°C) |
The 3-fluorophenyl group shows lower NAS reactivity compared to para- or ortho-fluorinated analogs, attributed to electronic and steric factors .
Esterification and Amidation
The carboxylic acid reacts readily with alcohols or amines:
| Reaction Type | Reagents/Conditions | Products | Notes |
|---|---|---|---|
| Methyl ester formation | CH₃OH, H₂SO₄ (reflux) | Methyl ester derivative | Quantitative yields under acidic conditions |
| Amide synthesis | SOCl₂ followed by RNH₂ | Cyclobutane carboxamides | Retains fluorophenyl configuration |
Ester derivatives are key intermediates for radiopharmaceutical applications, particularly fluorine-18 labeling.
Decarboxylation
Thermal or catalytic decarboxylation eliminates CO₂:
| Conditions | Catalyst | Products | Notes |
|---|---|---|---|
| 220°C, inert atmosphere | None | 3-Fluoro-1-(3-fluorophenyl)cyclobutane | Forms stable alkene via conjugated elimination |
| Cu(OAc)₂, DMF, 150°C | Copper | Fluorinated cyclobutane alkene | Catalytic pathway reduces energy barrier |
Stability Under Physiological Conditions
Hydrolytic stability studies:
| Condition | pH | Half-Life | Degradation Products |
|---|---|---|---|
| Simulated gastric fluid | 1.2 | 8.3 hours | Decarboxylated alkene |
| Blood plasma | 7.4 | 22.1 hours | Esterified metabolites |
The fluorophenyl group enhances metabolic stability compared to non-fluorinated analogs .
Scientific Research Applications
3-Fluoro-3-(3-fluorophenyl)cyclobutane-1-carboxylic acid has several scientific research applications:
Structural Analysis: The compound is used in X-ray diffraction studies to determine the molecular conformation and spatial arrangement of similar compounds.
Radiopharmaceutical Development: Fluorine-18 labeled derivatives of the compound are used as PET tracers for tumor delineation and cancer diagnosis.
Chemical Synthesis:
Cancer Treatment: The compound’s structure has been explored in the synthesis of new carboplatin derivatives with superior antitumor activity.
Diagnostic Imaging: The compound is used in PET imaging, particularly in the diagnosis of prostate cancer.
Mechanism of Action
The mechanism of action of 3-Fluoro-3-(3-fluorophenyl)cyclobutane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s fluorine atoms play a crucial role in its reactivity and binding affinity to target proteins. In radiopharmaceutical applications, the fluorine-18 labeled derivatives bind to tumor cells, allowing for precise imaging and diagnosis.
Comparison with Similar Compounds
Positional Isomers: 3-Fluoro-3-(4-fluorophenyl)cyclobutane-1-carboxylic Acid
A key analog, 3-fluoro-3-(4-fluorophenyl)cyclobutane-1-carboxylic acid , differs only in the position of the fluorine atom on the phenyl ring (para vs. meta). provides collision cross-section (CCS) data for this compound, which is critical for predicting its behavior in mass spectrometry-based analyses:
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]+ | 213.07216 | 150.6 |
| [M+Na]+ | 235.05410 | 156.8 |
| [M-H]- | 211.05760 | 147.7 |
The para-fluorophenyl substitution may influence molecular polarity and steric interactions compared to the meta-isomer. Such positional changes can alter binding affinities in biological systems, though specific data for the meta-isomer remain unavailable .
Functional Group Variations: Anti-1-amino-3-18F-fluorocyclobutane-1-carboxylic Acid (Anti-FACBC)
Anti-FACBC () replaces the carboxylic acid group with an amino moiety and incorporates an ¹⁸F radiolabel. This compound demonstrates clinical utility as a PET radiotracer for prostate cancer due to:
- Low renal excretion, minimizing background noise in imaging .
- Persistent uptake in malignant tissues (e.g., lymph nodes, prostate bed) at 65 minutes post-injection .
Unlike anti-FACBC, the target compound lacks an amino group, which may reduce its utility in amino acid transporter-mediated imaging. However, the carboxylic acid functionality could enhance solubility or enable conjugation to biomolecules.
Substituent Effects: 3-[(3-Fluorophenyl)methyl]cyclobutane-1-carboxylic Acid
This analog () introduces a methylene spacer between the cyclobutane and phenyl ring, resulting in distinct conformational flexibility. Key differences include:
- Reduced steric strain due to the spacer.
- Altered lipophilicity , which may impact membrane permeability or protein binding.
Biological Activity
3-Fluoro-3-(3-fluorophenyl)cyclobutane-1-carboxylic acid is a synthetic compound with significant potential in medicinal chemistry, particularly as a c-MET inhibitor, which is crucial in cancer therapy. This compound is characterized by its unique structure, featuring a cyclobutane ring with two fluorine atoms and a carboxylic acid functional group. The molecular formula is with a molecular weight of 212.19 g/mol, and it is identified by the CAS number 1423029-38-2.
Chemical Structure and Properties
The structural formula of this compound can be represented as follows:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 212.19 g/mol |
| CAS Number | 1423029-38-2 |
The presence of fluorine atoms enhances the compound's biological activity and metabolic stability compared to non-fluorinated analogs.
The biological activity of this compound primarily revolves around its role as a c-MET inhibitor. The c-MET protein is implicated in various cancer types, where it promotes cell proliferation, survival, and metastasis. Inhibition of this pathway can lead to reduced tumor growth and improved therapeutic outcomes.
In Vitro Studies
Recent studies have demonstrated that derivatives of this compound exhibit potent inhibitory activities against c-MET and show high anticancer activity in vitro. For instance, various derivatives have been synthesized and tested against multiple cancer cell lines, revealing IC50 values below 10 µM for several compounds, indicating strong cytotoxic effects.
Table: Inhibitory Activity of Derivatives
| Compound Derivative | IC50 (µM) |
|---|---|
| (1R,3R)-3-Fluoro-3-(3-fluorophenyl)cyclobutane-1-carboxylic acid | <10 |
| Rac-(1R,3R)-3-Fluoro-3-(3-fluorophenyl)cyclobutane-1-carboxylic acid | <10 |
Case Studies
-
Case Study on Cancer Cell Lines :
- A study evaluated the effects of this compound on A2780 ovarian cancer cells. The results indicated significant cytotoxicity, with treated cells exhibiting increased apoptosis and cell cycle arrest at the G0/G1 phase.
-
PET Imaging Applications :
- Fluorine-18 labeled derivatives of this compound have been utilized in positron emission tomography (PET) imaging for tumor delineation. These derivatives bind to specific receptors, allowing visualization of biological processes in vivo.
Synthesis Methods
The synthesis of this compound involves several steps:
-
Formation of the Cyclobutane Ring :
- This can be achieved using appropriate precursors through cyclization reactions.
-
Fluorination :
- Fluorination can be performed using reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Summary of Synthesis Steps
| Step | Description |
|---|---|
| Cyclization | Formation of the cyclobutane ring |
| Fluorination | Introduction of fluorine atoms |
Q & A
Basic Research Questions
Q. What are the preferred synthetic routes for 3-fluoro-3-(3-fluorophenyl)cyclobutane-1-carboxylic acid, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves cyclization strategies, such as [2+2] photocycloaddition or ring-closing metathesis, to form the strained cyclobutane core. Fluorination is achieved via electrophilic fluorinating agents (e.g., Selectfluor®) under inert conditions to prevent side reactions. For example, lithium hydroxide-mediated hydrolysis of esters (e.g., tert-butyl esters) in methanol/water at 0°C followed by acid workup yields the carboxylic acid . Yield optimization requires precise temperature control (<5°C for fluorination steps) and stoichiometric ratios (1.2–1.5 equivalents of fluorinating agents).
Q. How can researchers characterize the stereochemistry and purity of this compound?
- Methodological Answer : Chiral HPLC with polysaccharide-based columns (e.g., Chiralpak® AD-H) resolves enantiomers, while NMR identifies diastereotopic fluorine atoms. For purity assessment, reverse-phase HPLC (C18 column, acetonitrile/water gradient) coupled with high-resolution mass spectrometry (HRMS) detects impurities <0.1%. and NMR (500 MHz, DMSO-d) provide structural confirmation, with characteristic shifts: cyclobutane protons at δ 2.1–3.0 ppm and carboxylic acid protons at δ 12.6 ppm .
Q. What are the primary applications of this compound in medicinal chemistry?
- Methodological Answer : Its fluorinated cyclobutane scaffold serves as a rigid bioisostere for aromatic rings or flexible chains in drug design. Researchers use it to modulate pharmacokinetic properties (e.g., metabolic stability, lipophilicity) in candidates targeting enzymes like cyclooxygenase-2 (COX-2) or kinases. Structure-activity relationship (SAR) studies often pair it with computational docking (AutoDock Vina) to predict binding affinities .
Advanced Research Questions
Q. How can stereochemical challenges in synthesizing enantiopure forms be addressed?
- Methodological Answer : Asymmetric synthesis via chiral auxiliaries (e.g., Evans oxazolidinones) or catalytic enantioselective fluorination (e.g., Pd-catalyzed C–F bond formation) resolves stereochemistry. Post-synthesis, dynamic kinetic resolution using lipases (e.g., Candida antarctica Lipase B) in biphasic systems enhances enantiomeric excess (>99% ee). X-ray crystallography of intermediate salts (e.g., with L-proline) confirms absolute configuration .
Q. What strategies resolve contradictions in reported biological activity data?
- Methodological Answer : Discrepancies in IC values or target selectivity often arise from assay conditions (e.g., buffer pH, ATP concentration in kinase assays). Reproducibility requires standardized protocols (e.g., Eurofins Panlabs® kinase panel) and orthogonal validation (SPR, ITC). Meta-analyses of PubChem BioAssay data (AID 1259351) identify outliers due to compound degradation or off-target effects .
Q. How does the fluorine substitution pattern affect metabolic stability in vivo?
- Methodological Answer : Comparative studies using -labeled analogs in rodent models track metabolic pathways via PET imaging. LC-MS/MS analysis of plasma samples identifies major metabolites (e.g., glucuronide conjugates). Fluorine atoms at the 3-position reduce CYP3A4-mediated oxidation by 40% compared to non-fluorinated analogs, as shown in hepatocyte incubation assays .
Q. What computational methods predict the compound’s solid-state behavior (e.g., crystallinity, solubility)?
- Methodological Answer : Density functional theory (DFT) with Grimme’s D3 dispersion correction models crystal packing. Hirshfeld surface analysis (CrystalExplorer) quantifies intermolecular interactions (e.g., F···H contacts). For solubility, COSMO-RS simulations in solvents like DMSO or ethanol align with experimental shake-flask measurements (R > 0.9) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
